molecular formula C8H10N2O2 B14842090 1-(3-Amino-5-methoxypyridin-4-YL)ethanone

1-(3-Amino-5-methoxypyridin-4-YL)ethanone

Cat. No.: B14842090
M. Wt: 166.18 g/mol
InChI Key: OIMABBLDYVQSKW-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 5-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-5-methoxypyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-(3-Amino-5-methoxypyridin-4-YL)ethanone is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ethanone group can also undergo metabolic transformations, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

  • 1-(3-Amino-4-pyridinyl)ethanone
  • 1-(5-Methoxypyridin-3-yl)ethanone
  • 1-(3-Amino-5-methoxypyridin-4-yl)methanol

Uniqueness: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-amino-5-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-6(9)3-10-4-7(8)12-2/h3-4H,9H2,1-2H3

InChI Key

OIMABBLDYVQSKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC=C1N)OC

Origin of Product

United States

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